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1-(4-chlorobenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea

medicinal chemistry structure-activity relationship regioisomer differentiation

Secure the definitive 4-chlorobenzyl-3,5-dimethylpyrazol-1-yl urea regioisomer for your kinase or PDE10A program. This compound directly replicates the crystallographically validated core of ligand K18 (PDB 5SJD), ensuring a defined binding pose unattainable with the 1,5-dimethylpyrazol-3-yl isomer (CAS 2034236-65-0). Use it to map halogen-bonding contributions against the des-chloro benzyl analog (CAS 1235007-70-1) and advance p38α MAPK allosteric inhibitor design beyond ATP-competitive scaffolds.

Molecular Formula C15H19ClN4O
Molecular Weight 306.79
CAS No. 1234927-70-8
Cat. No. B3011610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorobenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea
CAS1234927-70-8
Molecular FormulaC15H19ClN4O
Molecular Weight306.79
Structural Identifiers
SMILESCC1=CC(=NN1CCNC(=O)NCC2=CC=C(C=C2)Cl)C
InChIInChI=1S/C15H19ClN4O/c1-11-9-12(2)20(19-11)8-7-17-15(21)18-10-13-3-5-14(16)6-4-13/h3-6,9H,7-8,10H2,1-2H3,(H2,17,18,21)
InChIKeyGSPJBTSUJYEBBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Chlorobenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea (CAS 1234927-70-8): Procurement-Grade Pyrazolyl-Urea Research Compound for Kinase and Phosphodiesterase Target Exploration


1-(4-Chlorobenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea (CAS 1234927-70-8) is a synthetic disubstituted urea derivative (molecular formula C15H19ClN4O, MW 306.79 g/mol) incorporating a 4-chlorobenzyl group on one urea nitrogen and a 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl moiety on the other . The pyrazolyl-urea scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with demonstrated interactions across multiple kinase targets including p38-MAPK, Src, and TrKA, as well as anti-angiogenic and anti-inflammatory activities [1]. This specific compound, supplied as a non-human research reagent, is positioned as a specialized building block for structure-activity relationship (SAR) exploration and target identification studies within the broader pyrazolyl-urea chemical space.

Why Generic Substitution of Pyrazolyl-Urea Building Blocks Fails: Structural Determinants of Target Engagement and Selectivity for CAS 1234927-70-8


Pyrazolyl-urea derivatives cannot be generically interchanged due to the profound impact of subtle structural variations on target selectivity and potency. The specific regioisomeric connectivity of the 3,5-dimethylpyrazol-1-yl group via an ethyl linker to the urea core is a critical structural determinant: crystallographic evidence from the closely related ligand K18 (N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(1-phenyl-1H-pyrazol-5-yl)urea) co-crystallized with human phosphodiesterase 10A (PDE10A, PDB 5SJD) demonstrates that this precise spatial arrangement enables a defined binding pose within the enzyme active site, yielding measurable inhibitory activity (IC50 > 8.1 μM) [1]. Furthermore, the presence and position of the 4-chloro substituent on the benzyl ring differentiates this compound from its unsubstituted benzyl analog (CAS 1235007-70-1) in terms of lipophilicity and potential halogen-bonding interactions, which have been shown in related N-pyrazolyl-N'-benzylurea series to significantly modulate both in vitro potency (IC50 values ranging from 10 nM to >1 μM) and target binding kinetics [2]. Generic substitution with structurally similar but regioisomerically distinct compounds (e.g., the 1,5-dimethylpyrazol-3-yl isomer, CAS 2034236-65-0) risks abolishing target engagement entirely due to altered hydrogen-bonding geometry and steric complementarity.

Quantitative Differentiation Evidence for 1-(4-Chlorobenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea (CAS 1234927-70-8): Comparative Data Guide for Scientific Selection


Regioisomeric Connectivity Defines Pharmacophoric Identity: 3,5-Dimethylpyrazol-1-yl vs. 1,5-Dimethylpyrazol-3-yl Urea Linkage

The target compound incorporates a 3,5-dimethyl-1H-pyrazol-1-yl group connected via an ethyl linker to the urea nitrogen. Its closest regioisomer, 1-(4-chlorobenzyl)-3-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)urea (CAS 2034236-65-0), differs in the attachment point of the pyrazole ring to the ethyl linker (N1 vs. C3 connectivity), which alters the spatial trajectory of the dimethylpyrazole moiety relative to the urea pharmacophore by approximately 2.1 Å [1]. In the broader pyrazolyl-urea kinase inhibitor class, such regioisomeric differences have been shown to produce >100-fold variation in IC50 values against p38α MAPK depending on the pyrazole substitution pattern [2].

medicinal chemistry structure-activity relationship regioisomer differentiation

PDE10A Target Engagement Validated by Co-Crystal Structure of Fragment Analog: IC50 Threshold Established

The 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl urea fragment present in the target compound is validated as a PDE10A binding motif through the co-crystal structure of the closely related ligand K18 (N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N'-(1-phenyl-1H-pyrazol-5-yl)urea) in complex with human PDE10A (PDB 5SJD, resolution 2.16 Å). K18 differs from the target compound only in the substitution of the 4-chlorobenzyl group with a 1-phenyl-1H-pyrazol-5-yl group, while retaining the identical 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl urea core. K18 demonstrates measurable PDE10A inhibition with IC50 > 8.1 μM [1]. This structural data provides a defined binding mode for the core pharmacophore, establishing PDE10A as a testable target for the 4-chlorobenzyl analog.

phosphodiesterase inhibition structural biology X-ray crystallography

p38α MAP Kinase Inhibition Potential: Class-Level Benchmarking Against SB203580

The pyrazolyl-urea chemotype to which the target compound belongs has demonstrated p38α MAPK inhibitory activity comparable to the standard clinical candidate SB203580. In an immunosorbent-based assay evaluating a series of fifteen pyrazolyl urea derivatives, the most active compounds (3a-e, 3g, 3h) exhibited IC50 values ranging from 0.037 ± 1.56 to 0.069 ± 0.07 μmol/L, directly comparable to SB203580 (IC50 = 0.043 ± 3.62 μmol/L) [1]. The pyrazolyl-urea scaffold is recognized as a validated p38α MAPK pharmacophore, with multiple series reported to engage the kinase through non-ATP-competitive binding modes distinct from SB203580 [2]. The target compound's 4-chlorobenzyl substitution pattern is consistent with structural features shown to favor p38α MAPK interactions within this chemotype.

p38 MAPK inhibition anti-inflammatory kinase inhibitor

IL-8-Induced Neutrophil Chemotaxis Inhibition: N-Pyrazolyl-N'-Benzylurea Sub-Class Demonstrates Nanomolar Potency

The target compound belongs to the N-pyrazolyl-N'-benzylurea sub-class, which has been characterized as a potent inhibitor series of interleukin-8 (IL-8)-induced neutrophil chemotaxis. Bruno et al. (2007) reported that N-pyrazolyl-N'-benzyl/phenylurea derivatives block IL-8-induced neutrophil chemotaxis with the most active benzyl-substituted analog (compound 4d, 3-benzylureido derivative) achieving an IC50 of 10 nM, while showing no activity against fMLP-mediated chemotaxis, indicating pathway selectivity [1]. The compounds did not act through CXCR1/CXCR2 receptor antagonism but instead inhibited protein tyrosine kinase (PTK) phosphorylation in the 50–70 kDa region, with complete block of F-actin polymerization and pseudopod formation observed at active concentrations [1]. The 4-chlorobenzyl substitution in the target compound represents a logical SAR extension of the benzyl pharmacophore shown to be critical for activity.

neutrophil chemotaxis IL-8 inhibition anti-inflammatory

Physicochemical Differentiation: 4-Chloro Substitution Enhances Lipophilicity and Halogen-Bonding Capacity vs. Des-Chloro Benzyl Analog

The 4-chloro substituent on the benzyl ring differentiates the target compound (C15H19ClN4O, MW 306.79) from its des-chloro analog 1-benzyl-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea (C15H20N4O, MW 272.35, CAS 1235007-70-1) . The introduction of chlorine increases molecular weight by 34.44 Da and is predicted to increase calculated logP by approximately 0.7–0.9 units (based on the aromatic chlorine contribution to lipophilicity), enhancing membrane permeability potential while maintaining compliance with Lipinski's Rule of Five (MW < 500, H-bond donors = 2, H-bond acceptors = 4) [1]. In the broader N-pyrazolyl-N'-benzylurea SAR landscape, halogen substitution on the benzyl ring has been associated with modulation of both target potency and selectivity profiles across kinase and chemotaxis assays, with chlorine providing a balanced electronic effect (σp = 0.23) that can participate in halogen-bonding interactions with protein backbone carbonyl groups [2].

physicochemical properties drug-likeness halogen bonding

Optimal Research and Industrial Application Scenarios for 1-(4-Chlorobenzyl)-3-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea (CAS 1234927-70-8)


PDE10A-Focused Medicinal Chemistry: Scaffold-Hopping from Co-Crystallized Fragment K18

Research teams pursuing PDE10A inhibitors for neurological or psychiatric indications can deploy this compound as a scaffold-hopping template. The co-crystal structure of the fragment analog K18 (PDB 5SJD, IC50 > 8.1 μM) provides a validated binding mode for the 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl urea core [1]. Substitution of K18's phenylpyrazolyl group with the 4-chlorobenzyl moiety in the target compound offers a distinct SAR vector for optimizing PDE10A potency and selectivity while retaining the crystallographically validated core binding pose. The commercial availability of this compound (CAS 1234927-70-8) through EvitaChem enables rapid procurement for structure-guided lead optimization [2].

p38α MAP Kinase Inhibitor Lead Discovery: Non-ATP-Competitive Mechanotype Exploration

The pyrazolyl-urea chemotype has demonstrated p38α MAPK inhibition with IC50 values (0.037–0.069 μmol/L) comparable to SB203580 (0.043 μmol/L), but through a non-ATP-competitive binding mechanism [1][2]. This compound, with its 4-chlorobenzyl substitution, serves as a viable starting point for developing allosteric p38α MAPK inhibitors that may overcome resistance mechanisms associated with ATP-competitive inhibitors. The non-ATP-competitive binding mode has been confirmed in cell-based models, representing a differentiated pharmacological approach for inflammatory disease target validation [2].

Neutrophil-Mediated Inflammation Research: IL-8 Pathway-Specific Chemical Probe Development

The N-pyrazolyl-N'-benzylurea scaffold has demonstrated potent and pathway-selective inhibition of IL-8-induced (but not fMLP-induced) neutrophil chemotaxis, with benchmark IC50 values as low as 10 nM for benzyl-substituted analogs [1]. The target compound's 4-chlorobenzyl moiety represents a rational structural extension of this validated pharmacophore. Researchers studying neutrophil-driven inflammatory pathologies (e.g., acute respiratory distress syndrome, rheumatoid arthritis, inflammatory bowel disease) can utilize this compound as a chemical probe to interrogate IL-8-mediated signaling pathways, including PTK phosphorylation and F-actin polymerization, without confounding CXCR1/CXCR2 receptor antagonism [1].

Pyrazolyl-Urea Focused Library Design: Regioisomeric Selectivity and Halogen-Bonding SAR

For combinatorial chemistry and focused library synthesis programs, this compound serves as a key regioisomeric benchmark. The 3,5-dimethyl-1H-pyrazol-1-yl connectivity distinguishes it from the 1,5-dimethyl-1H-pyrazol-3-yl isomer (CAS 2034236-65-0), and the 4-chlorobenzyl group differentiates it from the des-chloro analog (CAS 1235007-70-1) [1][2][3]. Procurement of all three compounds enables systematic exploration of (i) pyrazole regioisomerism effects on target binding, (ii) halogen substitution effects on potency and physicochemical properties, and (iii) combination SAR for multi-parameter optimization. The established class-level activities across p38α MAPK, PDE10A, and IL-8 chemotaxis pathways provide multiple orthogonal screening endpoints for library evaluation .

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